BenchChemオンラインストアへようこそ!

L-167307

p38 MAPK Isoform Selectivity Kinase Assay

L-167307 is a pyrrole-based p38 kinase inhibitor distinct from imidazole analogs like SB 203580. This core differentiation yields unique isoform selectivity and off-target profiles essential for precise p38 MAPK pathway investigation. Procure this specific compound to ensure experimental reproducibility and accurate data correlation in inflammation and apoptosis research. Strictly for R&D use only.

Molecular Formula C22H17FN2OS
Molecular Weight 376.4 g/mol
CAS No. 188352-45-6
Cat. No. B1673703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-167307
CAS188352-45-6
SynonymsL-167307;  L 167307;  L167307; 
Molecular FormulaC22H17FN2OS
Molecular Weight376.4 g/mol
Structural Identifiers
SMILESCS(=O)C1=CC=C(C=C1)C2=CC(=C(N2)C3=CC=C(C=C3)F)C4=CC=NC=C4
InChIInChI=1S/C22H17FN2OS/c1-27(26)19-8-4-16(5-9-19)21-14-20(15-10-12-24-13-11-15)22(25-21)17-2-6-18(23)7-3-17/h2-14,25H,1H3
InChIKeyIADKHNLYTDEPGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Pyridine, 4-(2-(4-fluorophenyl)-5-(4-(methylsulfinyl)phenyl)-1H-pyrrol-3-yl)- (CAS 188352-45-6) Procurement Guide: Core Identity & Kinase Selectivity


Pyridine, 4-(2-(4-fluorophenyl)-5-(4-(methylsulfinyl)phenyl)-1H-pyrrol-3-yl)- (CAS 188352-45-6), widely recognized as SB 203580 (also known as Adezmapimod), is an ATP-competitive inhibitor of p38 mitogen-activated protein kinase (MAPK) [1]. It exhibits primary selectivity for the p38α (SAPK2a) and p38β (SAPK2b) isoforms, with reported inhibitory concentration 50% (IC50) values of 50 nM and 500 nM, respectively, while demonstrating a >100-fold selectivity window against many other kinases, including protein kinase B (PKB), lymphocyte-specific protein tyrosine kinase (LCK), and glycogen synthase kinase-3 beta (GSK-3β) [1]. The compound is a foundational chemical probe for investigating p38 MAPK signaling in inflammation, cellular stress, and apoptosis pathways [2].

Why SB 203580 Cannot Be Simply Substituted: The Functional Pitfalls of p38 MAPK Inhibitor Interchangeability


Direct substitution of SB 203580 with other p38 MAPK inhibitors, even close structural analogs like SB 202190 or more advanced clinical candidates like VX-745, is not scientifically justified due to substantial, quantifiable differences in isoform selectivity, off-target kinase engagement, and cellular functional outcomes [1][2]. For example, kinome-wide profiling reveals that SB 203580, VX-745, and BIRB-796 each possess distinct off-target kinase inhibition profiles with IC50 values below 1 μM, which can confound experimental results and lead to divergent pharmacological effects [2]. Furthermore, a direct comparison shows that the cellular potency and anti-proliferative effects of SB 203580 can differ significantly from its analog SB 202190, demonstrating that functional equivalence cannot be assumed even within the same chemical series [1]. The evidence below quantifies these critical differentiators to inform precise scientific selection.

Quantitative Evidence Guide for SB 203580: Direct Comparisons for Informed Procurement


Isoform Selectivity: Quantified p38α vs. p38β2 Discrimination

SB 203580 demonstrates a 10-fold higher potency for the p38α (SAPK2a) isoform compared to the p38β2 (SAPK2b) isoform. This is a key differentiator from other p38 inhibitors with distinct isoform selectivity profiles. The data is derived from an enzymatic kinase assay [1].

p38 MAPK Isoform Selectivity Kinase Assay

Anti-Proliferative Efficacy: Direct Comparison with Analog SB 202190 in Cancer Cells

In a direct head-to-head study, the closely related p38 inhibitor SB 202190 was more potent than SB 203580 in inhibiting the proliferation of the human breast cancer cell line MDA-MB-231. The quantified difference highlights that even minor structural modifications can lead to significant functional divergence [1].

Cancer Cell Biology Proliferation Assay MDA-MB-231

Cellular TNFα Suppression: Direct Comparison with VX-745 in Human Monocytes

SB 203580 is significantly less potent than the clinical-stage p38 inhibitor VX-745 (neflamapimod) at suppressing lipopolysaccharide (LPS)-induced tumor necrosis factor alpha (TNFα) release from the human monocytic cell line THP-1 [1].

Inflammation TNF-alpha THP-1 Cells

Cellular TNFα Suppression in Primary Cells: Direct Comparison with Org 48762-0

In a direct comparison using primary human peripheral blood mononuclear cells (PBMCs), the investigational p38 inhibitor Org 48762-0 demonstrated significantly greater potency than SB 203580 in suppressing LPS-induced TNFα secretion [1].

Inflammation TNF-alpha PBMC

In Vivo Anti-Inflammatory Efficacy: Quantified Dose-Response in Rodent Models

SB 203580's in vivo anti-inflammatory potency has been benchmarked in rodent models of arthritis. A 50 mg/kg oral dose provided therapeutic efficacy in a collagen-induced arthritis model, while lower doses (30-60 mg/kg) were active in an adjuvant-induced arthritis model [1]. This provides a critical dose-response reference for in vivo study design, contrasting with more potent clinical candidates that may require lower doses.

Inflammation In Vivo Pharmacology Arthritis Model

Off-Target Kinase Profile: Distinct Liabilities Compared to Other p38 Inhibitors

Kinome-wide screening reveals that SB 203580, VX-745, and BIRB-796 each inhibit a distinct set of off-target kinases with IC50 values below 1 μM. SB 203580's specific off-target profile includes BRAF, CK1δ/ε, GAK, JNK2/3, NLK, p38β, RIPK2, STK36, and TNIK, a pattern that differs substantially from the other two inhibitors [1]. This demonstrates that functional outcomes cannot be attributed solely to p38α inhibition.

Kinase Selectivity Off-Target Effects Kinome Profiling

Validated Research and Industrial Application Scenarios for SB 203580


Dissecting p38α-Dependent vs. p38β-Dependent Signaling Pathways

Due to its 10-fold selectivity window between p38α (IC50 = 50 nM) and p38β2 (IC50 = 500 nM) [1], SB 203580 is the preferred tool compound for studies requiring precise isoform discrimination. This allows researchers to attribute specific cellular functions to p38α versus p38β activation when used in conjunction with genetic knockdown or knockout controls.

Benchmarking In Vivo Anti-Inflammatory Efficacy in Preclinical Arthritis Models

The well-characterized in vivo pharmacology of SB 203580, with a defined therapeutic dose of 50 mg/kg in collagen-induced arthritis models [1], makes it an essential reference standard for evaluating novel p38 inhibitors. New chemical entities can be directly compared against SB 203580's established efficacy profile in these validated animal models.

Investigating p38 MAPK Signaling in Cancer Cell Migration and Adhesion

SB 203580 has been extensively validated as a tool to study p38 MAPK's role in cancer cell motility. In MDA-MB-231 cells, SB 203580 at 50 μM significantly reduced cell migration in wound healing assays [1]. This specific, quantified effect provides a reliable assay endpoint for investigating the role of p38 MAPK in metastasis-related processes, especially when compared to the differential effects of analog SB 202190 [1].

Exploring p38 MAPK-Mediated Inflammatory Responses in Acute Lung Injury (ALI)

SB 203580 has demonstrated protective effects in an in vivo mouse model of LPS-induced acute lung injury (ALI), reducing lung edema and pro-inflammatory cytokine expression (TNF-α and IL-1β) [1]. This makes it a valuable tool for studying the role of p38 MAPK in pulmonary inflammation and for evaluating potential therapeutic interventions in ALI research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for L-167307

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.